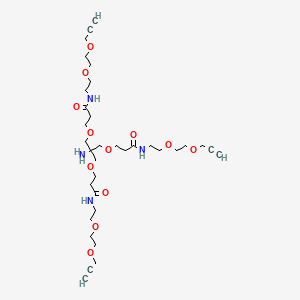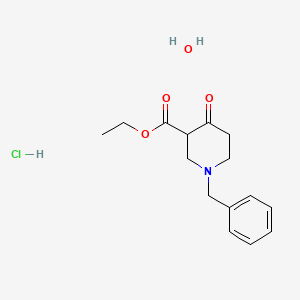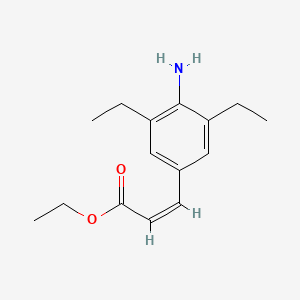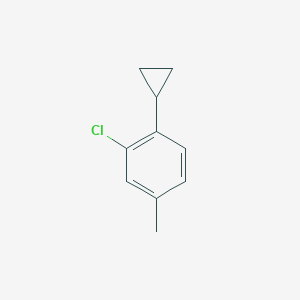
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions, respectively, on the indole ring, and a carboxylic acid group at the 2nd position. These substitutions confer unique chemical properties and potential biological activities to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via carboxylation reactions.
For instance, the Fischer indole synthesis can be employed to construct the indole core. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 6th position.
6-Fluoro-1H-indole-2-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-6-chloro-1H-indole-2-carboxylic acid: Has a chlorine atom instead of fluorine at the 6th position.
Uniqueness
5-Bromo-6-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H5BrFNO2 |
|---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) |
InChI-Schlüssel |
XCPAAORUBSZRLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(NC2=CC(=C1Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)


![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)


![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)

![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
